molecular formula C7H15NO3S B13206228 4-(2-Aminoethyl)-4-hydroxy-1lambda6-thiane-1,1-dione

4-(2-Aminoethyl)-4-hydroxy-1lambda6-thiane-1,1-dione

Cat. No.: B13206228
M. Wt: 193.27 g/mol
InChI Key: WUIMOZSINXOJAD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-4-hydroxy-1lambda6-thiane-1,1-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminoethanethiol with a suitable carbonyl compound, followed by oxidation to introduce the sulfone functionality. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-4-hydroxy-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Aminoethyl)-4-hydroxy-1lambda6-thiane-1,1-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: Used in the production of polymers, surfactants, and catalysts due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-4-hydroxy-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxy group can participate in additional bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonamide: Similar in structure but contains a benzene ring instead of a thiane ring.

    2-(4-Aminophenyl)ethylamine: Contains an aminoethyl group attached to a phenyl ring.

    Dopamine: A neuromodulatory molecule with a similar aminoethyl group but different overall structure.

Uniqueness

4-(2-Aminoethyl)-4-hydroxy-1lambda6-thiane-1,1-dione is unique due to its thiane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel heterocyclic compounds and in drug development.

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

4-(2-aminoethyl)-1,1-dioxothian-4-ol

InChI

InChI=1S/C7H15NO3S/c8-4-1-7(9)2-5-12(10,11)6-3-7/h9H,1-6,8H2

InChI Key

WUIMOZSINXOJAD-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1(CCN)O

Origin of Product

United States

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